molecular formula C15H11NO3 B6524919 4-Hydroxy-6-methyl-2-(3-pyridylmethylene)benzo[b]furan-3-one CAS No. 929389-30-0

4-Hydroxy-6-methyl-2-(3-pyridylmethylene)benzo[b]furan-3-one

Cat. No.: B6524919
CAS No.: 929389-30-0
M. Wt: 253.25 g/mol
InChI Key: IJAKQYRUBDBABS-QPEQYQDCSA-N
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Description

4-Hydroxy-6-methyl-2-(3-pyridylmethylene)benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a hydroxyl group, a methyl group, and a pyridylmethylene group attached to the benzo[b]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-2-(3-pyridylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-6-methyl-2-benzofuran-3-one with 3-pyridylmethylene derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-2-(3-pyridylmethylene)benzo[b]furan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridylmethylene and benzo[b]furan moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted benzo[b]furan derivatives.

Scientific Research Applications

4-Hydroxy-6-methyl-2-(3-pyridylmethylene)benzo[b]furan-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-2-(3-pyridylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2-pyrone: A simpler analog with similar structural features but lacking the pyridylmethylene group.

    2-(3-Pyridylmethylene)benzo[b]furan-3-one: Similar structure but without the hydroxyl and methyl groups.

Uniqueness

4-Hydroxy-6-methyl-2-(3-pyridylmethylene)benzo[b]furan-3-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the hydroxyl, methyl, and pyridylmethylene groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

IUPAC Name

(2Z)-4-hydroxy-6-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-5-11(17)14-12(6-9)19-13(15(14)18)7-10-3-2-4-16-8-10/h2-8,17H,1H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAKQYRUBDBABS-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CN=CC=C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CN=CC=C3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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